![molecular formula C17H19F3N4O4 B2453938 1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione CAS No. 2034319-11-2](/img/structure/B2453938.png)
1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione
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Description
The compound “1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthetic route for this specific compound is not provided in the available resources.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a pyridine moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
- ETP serves as a scaffold for designing novel biologically active compounds. Its five-membered pyrrolidine ring offers advantages such as efficient exploration of pharmacophore space due to sp³ hybridization and increased three-dimensional coverage. Researchers can modify ETP derivatives to target specific proteins or pathways, making it valuable in drug development .
- ETP derivatives have shown potential in inhibiting collagen synthesis, which is crucial in fibrotic conditions. For instance, compounds like N₂,N₄-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide inhibit collagen production in liver fibrosis models .
- ETP derivatives can serve as ligands in catalytic reactions. For example, they play a role in the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .
- Some ETP-based compounds exhibit antioxidant activity. Researchers have synthesized derivatives containing imidazole rings and evaluated their scavenging potential, showing promise as antioxidants .
- ETP derivatives may interact with VEGFRs, which play a crucial role in angiogenesis. Investigating their effects on angiogenesis-related diseases could be valuable .
- The stereogenicity of ETP’s carbons influences its biological profile. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Medicinal chemists can exploit this property for drug design .
Medicinal Chemistry and Drug Discovery
Antifibrotic Agents
Catalytic Ligands
Antioxidant Potential
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Stereochemistry and Enantioselectivity
properties
IUPAC Name |
1-ethyl-4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4/c1-2-22-7-8-24(15(26)14(22)25)16(27)23-6-4-12(10-23)28-13-9-11(3-5-21-13)17(18,19)20/h3,5,9,12H,2,4,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQVMYKDPBZQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione |
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